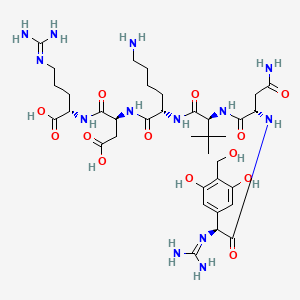
Pheganomycin DR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pheganomycin DR is a peptide antibiotic produced by the bacterium Streptomyces cirratus. It consists of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-hydroxymethyl)phenyl-2-guanidinoacetic acid and a proteinogenic core peptide. This compound has shown significant activity against mycobacteria, making it a promising candidate for the development of new antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pheganomycin DR is biosynthesized through a cooperative mechanism involving a peptide ligase and the ribosome. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces cirratus. The cluster contains genes encoding multiple precursor peptides and enzymes for the synthesis of the nonproteinogenic amino acid . The peptide ligase PGM1, which has an ATP-grasp domain, links the precursor peptides with the nonproteinogenic amino acid .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces cirratus under controlled conditions. The fermentation broth is then processed to isolate and purify the compound. Advances in genome sequencing and metabolic engineering have facilitated the optimization of production yields .
Analyse Des Réactions Chimiques
Types of Reactions
Pheganomycin DR undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the nonproteinogenic amino acid can be oxidized under specific conditions.
Reduction: The guanidino group can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the guanidino group, and substituted analogs with modified amino and hydroxyl groups .
Applications De Recherche Scientifique
Pheganomycin DR has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: It is used to investigate the biosynthetic pathways of peptide antibiotics.
Mécanisme D'action
The mechanism of action of Pheganomycin DR involves the inhibition of cell wall biosynthesis in mycobacteria. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall formation, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinomycin: Another peptide antibiotic with a similar structure and activity against mycobacteria.
Vancomycin: A clinically important peptide antibiotic used to treat Gram-positive bacterial infections.
Daptomycin: Another peptide antibiotic with a different mechanism of action but similar therapeutic applications.
Uniqueness
Pheganomycin DR is unique due to its cooperative biosynthesis involving both ribosomal and non-ribosomal peptide synthesis mechanisms. This dual biosynthetic pathway allows for the incorporation of nonproteinogenic amino acids, enhancing its structural diversity and biological activity .
Propriétés
Numéro CAS |
69280-91-7 |
|---|---|
Formule moléculaire |
C36H59N13O13 |
Poids moléculaire |
881.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(diaminomethylideneamino)-2-[3,5-dihydroxy-4-(hydroxymethyl)phenyl]acetyl]amino]-4-oxobutanoyl]amino]-3,3-dimethylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H59N13O13/c1-36(2,3)27(49-30(58)20(13-24(38)53)47-31(59)26(48-35(41)42)16-11-22(51)17(15-50)23(52)12-16)32(60)44-18(7-4-5-9-37)28(56)46-21(14-25(54)55)29(57)45-19(33(61)62)8-6-10-43-34(39)40/h11-12,18-21,26-27,50-52H,4-10,13-15,37H2,1-3H3,(H2,38,53)(H,44,60)(H,45,57)(H,46,56)(H,47,59)(H,49,58)(H,54,55)(H,61,62)(H4,39,40,43)(H4,41,42,48)/t18-,19-,20-,21-,26-,27+/m0/s1 |
Clé InChI |
VHDCHQAJYCLACL-CXKYVJKLSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C1=CC(=C(C(=C1)O)CO)O)N=C(N)N |
SMILES canonique |
CC(C)(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C1=CC(=C(C(=C1)O)CO)O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


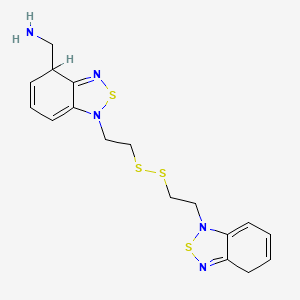
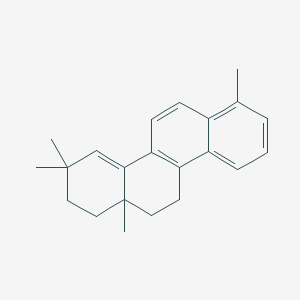


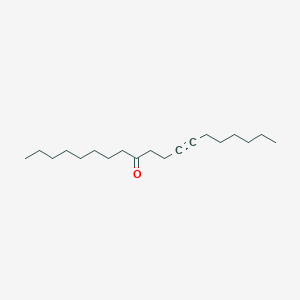
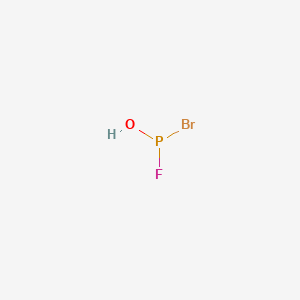
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
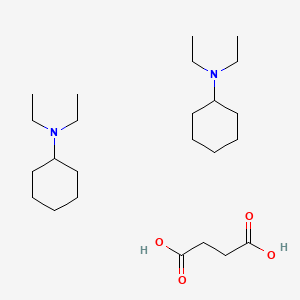
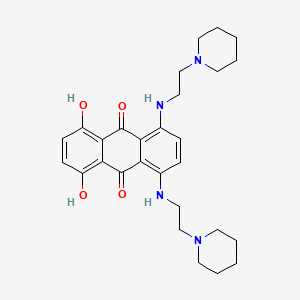
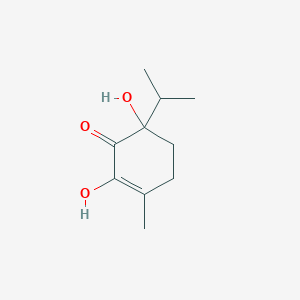

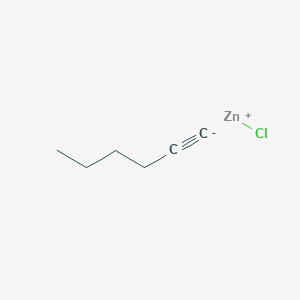
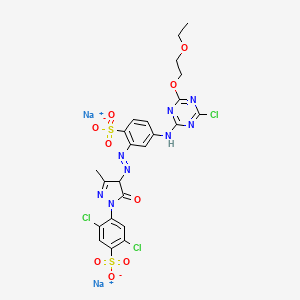
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
